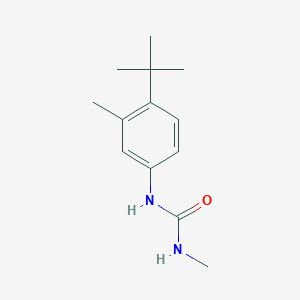

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea

Description

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea is a substituted urea derivative characterized by a phenyl ring substituted with a tert-butyl group at the para position and a methyl group at the meta position, linked to a methylurea moiety. Substituted ureas are widely used in agrochemicals, pharmaceuticals, and coordination chemistry due to their hydrogen-bonding capacity and stability .

Propriétés

IUPAC Name |

1-(4-tert-butyl-3-methylphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9-8-10(15-12(16)14-5)6-7-11(9)13(2,3)4/h6-8H,1-5H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKHTHHKQTYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea typically involves the reaction of 4-tert-butyl-3-methylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods

Industrial production of 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized side chains.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: N-substituted urea derivatives.

Applications De Recherche Scientifique

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The tert-butyl and methyl substituents on the phenyl ring distinguish this compound from related urea derivatives. Key comparisons include:

*Calculated based on structural similarity to MDIPU.

†Assumed similar to MDIPU due to analogous alkyl substituents .

‡Inferred from MDIPU’s stability profile.

Key Observations :

- Electron Effects : Unlike electron-withdrawing chlorine in DCPMU, tert-butyl and methyl groups are electron-donating, reducing reactivity in electrophilic substitution reactions .

Activité Biologique

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea is an organic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article synthesizes current research findings on its biological activity, including herbicidal properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-Tert-butyl-3-methylphenyl)-3-methylurea is characterized by its urea functional group, which is known for its reactivity and ability to interact with various biological targets. The presence of the tert-butyl and methyl groups contributes to its lipophilicity, potentially enhancing its bioavailability in biological systems.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It selectively targets monocotyledonous plants while sparing dicotyledonous species, making it a valuable tool in weed management strategies. The mechanism involves the inhibition of specific metabolic pathways essential for plant growth, leading to the death or severe damage of targeted weeds without harming crops .

Table 1: Herbicidal Activity Against Various Plant Species

| Plant Species | Activity Level | Mechanism of Action |

|---|---|---|

| Monocotyledonous Weeds | High | Inhibition of growth pathways |

| Dicotyledonous Plants | Low to None | Selective targeting |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. In vitro assays have demonstrated its ability to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are critical in neurological function and carbohydrate metabolism, respectively. This inhibition suggests potential applications in managing conditions like Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Assays

| Enzyme | IC50 (µg/mL) | Potential Application |

|---|---|---|

| Acetylcholinesterase | 150 | Alzheimer's disease management |

| α-Glucosidase | 200 | Diabetes management |

Case Study 1: Herbicidal Efficacy

In a controlled study, the application of 1-(4-tert-butyl-3-methylphenyl)-3-methylurea at varying concentrations was tested against common monocotyledonous weeds in cereal crops. Results showed a significant reduction in weed biomass at concentrations above 100 µg/mL, confirming its efficacy as a selective herbicide .

Case Study 2: Enzyme Inhibition

A recent study investigated the effects of this compound on AChE activity in vitro. The results indicated that at a concentration of 150 µg/mL, there was a substantial reduction in enzyme activity, suggesting a potential role in the development of therapeutic agents for neurodegenerative diseases .

The biological activity of 1-(4-tert-butyl-3-methylphenyl)-3-methylurea is attributed to its ability to bind to specific receptors and enzymes within biological systems. This binding modulates their activity, leading to various physiological responses. For example, the herbicidal effects are likely due to interference with photosynthesis and other metabolic processes critical for plant survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.